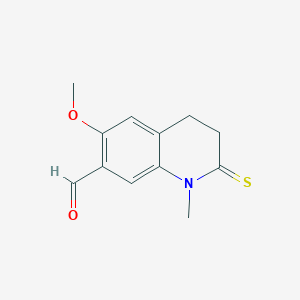

4-(aminomethyl)-N,N-dimethyloxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)piperidine is a compound that has been used in the synthesis of Schiff bases. It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-(Aminomethyl)piperidine has been used in the synthesis of Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(Aminomethyl)piperidine have been reported. It has a melting point of 25 °C, a boiling point of 200 °C, and a density of 0.9151 .Aplicaciones Científicas De Investigación

Fluorescence Enhancement and Charge Transfer

4-(aminomethyl)-N,N-dimethyloxan-4-amine and its derivatives have been studied for their photochemical behavior. Introducing N-phenyl substituents to 4-aminostilbenes leads to more planar ground-state geometry, causing a red shift in absorption and fluorescence spectra and a less distorted structure with a larger charge-transfer character for the fluorescent excited state. Such compounds show low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, in contrast to most unconstrained monosubstituted trans-stilbenes (Yang et al., 2002).

Synthesis of Key Intermediates

The compound serves as a key intermediate in the preparation of various substances. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in developing premafloxacin, an antibiotic for combating pathogens of veterinary importance. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's role in the synthesis of complex molecules (Fleck et al., 2003).

Catalytic Amination of Biomass-Based Alcohols

4-(aminomethyl)-N,N-dimethyloxan-4-amine is involved in catalytic amination processes. Amines are key intermediates in the chemical industry, and catalytic amination of biomass-based alcohols is an attractive process since it generates water as the main byproduct. This reaction is a common method for producing low alkyl chain amines, such as N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines. The understanding of the compound's role in such processes is critical for the sustainable production of amines (Pera‐Titus & Shi, 2014).

Ultrafast Intramolecular Charge Transfer and Internal Conversion

Studies on tetrafluoro-aminobenzonitriles, with dimethyl-amino groups, show ultrafast intramolecular charge transfer (ICT) at room temperature. This property is crucial in understanding the behavior of compounds in polar and nonpolar solvents and the influence of substituents on the ICT process. The knowledge gained from these studies aids in the development of compounds with tailored photochemical and photophysical properties (Galievsky et al., 2005).

Functional Modification of Hydrogels

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various aliphatic and aromatic amines, forming amine-treated polymers. Such modifications enhance the thermal stability and biological activity of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-(aminomethyl)-N,N-dimethyloxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLFWPREWYWLTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445291 |

Source

|

| Record name | 4-(Aminomethyl)-N,N-dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N,N-dimethyloxan-4-amine | |

CAS RN |

176445-80-0 |

Source

|

| Record name | 4-(Aminomethyl)-N,N-dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-N,N-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)